Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate is a bicyclic amine derivative widely utilized as a building block in pharmaceutical and organic synthesis. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol, and it is characterized by a fused pyrrolo-pyridine ring system substituted with a tert-butyl carbamate group at the 4-position . The compound is commercially available under multiple CAS numbers, including 1277168-52-1 (Aladdin Scientific) and 1211583-65-1 (Fisher Scientific), with purity typically exceeding 97% .
Structurally, the octahydro framework confers rigidity and stereochemical complexity, making it valuable in drug discovery, particularly for protein degradation platforms such as PROTACs (Proteolysis-Targeting Chimeras) . Its synthesis involves multi-step protocols, often leveraging organometallic coupling or reduction reactions, as exemplified in related compounds described in patent literature .
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-65-1 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of tert-butyl esters and pyrrolo[3,2-B]pyridine derivatives. The reaction conditions often require a controlled temperature and the presence of catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate
The compound features a unique bicyclic structure that includes a tert-butyl group attached to an octahydro-pyrrolo-pyridine framework. This structural configuration is critical for its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate exhibits significant potential in medicinal chemistry due to its ability to interact with various biological targets:
- Ligand Activity : The compound can act as a ligand in pharmacological studies, suggesting interactions with enzymes and receptors involved in different biological processes.
- Therapeutic Potential : Research indicates that compounds similar to this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development.
Synthetic Organic Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds that may have enhanced properties or activities compared to existing substances.
Research into the biological activity of this compound has revealed several important findings:
- Pharmacological Studies : Preliminary studies suggest that this compound may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Toxicological Assessments : Safety data indicate that while it exhibits some toxicity at higher concentrations (e.g., harmful if swallowed), it shows promise as a lead compound for further development in drug formulation.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies on its mechanism of action are essential to understand its biological effects and therapeutic potential .
Comparison with Similar Compounds
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1147422-00-1)
- Structural Difference : The carbamate group is at the 1-position instead of the 4-position, and the pyrrolo-pyridine fusion involves the [3,2-c] positions rather than [3,2-b].
tert-Butyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate (CAS 1120214-86-9)
- Structural Difference : The hydrogenation pattern differs (4H vs. 1H), modifying the conformational flexibility of the ring system.
- Implications : This variation could influence binding affinity in biological targets due to changes in torsional strain or spatial accessibility .
Bicyclic Derivatives with Distinct Ring Systems
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate (CAS 1000870-15-4)
- Structural Difference : Replaces the fused pyrrolo-pyridine with a diazabicyclo[3.2.1]octane core linked to a piperidine ring.
Stereochemical Variants
(1R,2R,4S)-rel-tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1000870-15-4)
- Structural Difference : Features a smaller azabicyclo[2.2.1]heptane core with defined stereochemistry.
- Implications : The compact structure may improve membrane permeability but reduce solubility , limiting utility in aqueous-phase reactions .
Comparative Data Table
Research Findings and Implications
- Reactivity : The 4-carboxylate position in the target compound enhances stability during nucleophilic substitutions compared to 1-carboxylate isomers, as observed in coupling reactions with aryl halides .
- Biological Activity : Pyrrolo[3,2-b]pyridine derivatives exhibit superior binding to E3 ligases in PROTAC designs compared to diazabicyclo analogs, likely due to optimal spatial matching .
- Synthetic Challenges : Hydrogenation of the pyrrolo-pyridine ring system requires precise catalyst control to avoid over-reduction, a hurdle less prominent in smaller bicyclic frameworks .
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (CAS: 1211583-65-1) is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate
- Purity : 97% .
The biological activity of pyrrolo[3,2-b]pyridine derivatives, including this compound, is primarily attributed to their interaction with various biological targets. These compounds have been shown to exhibit:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrolo[3,2-b]pyridine can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves interference with cell wall synthesis and metabolic pathways.
- Antitumor Effects : Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and signaling cascades .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Antimycobacterial Activity :
A study evaluated several pyrrolo[3,2-b]pyridine derivatives for their antimycobacterial properties. The most promising compounds exhibited a minimum inhibitory concentration (MIC) below 0.15 µM against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents . -
Anticancer Efficacy :
In vitro studies assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cells, suggesting a favorable therapeutic index . -
Neuroprotective Effects :
Research into neuroprotective properties indicated that certain pyrrolo[3,2-b]pyridine derivatives could enhance neuronal survival in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease .
Q & A
Q. Why do synthetic yields vary significantly across literature reports (e.g., 50–90%)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
